molecular formula C8H9NaO3S B1323367 Sodium xylenesulfonate CAS No. 827-93-0

Sodium xylenesulfonate

Cat. No.: B1323367
CAS No.: 827-93-0
M. Wt: 208.21 g/mol
InChI Key: QUCDWLYKDRVKMI-UHFFFAOYSA-M
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Description

Sodium xylenesulfonate, also known as dimethylbenzenesulfonic acid sodium salt, is a synthetic, water-soluble compound. It is primarily used as a surfactant and hydrotrope in various industrial and consumer products. Its molecular formula is C8H9NaO3S, and it has a molecular weight of 208.21 g/mol .

Biochemical Analysis

Biochemical Properties

Sodium xylenesulfonate plays a significant role in biochemical reactions due to its surfactant and hydrotropic properties. It interacts with various enzymes, proteins, and other biomolecules by increasing the solubility of hydrophobic compounds in water. This interaction facilitates the removal of dirt and oil from surfaces, making it a valuable ingredient in cleaning and personal care products . This compound does not form micelles but instead increases the solubility of other molecules through a step-wise self-aggregation process .

Cellular Effects

This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It is generally considered safe for use in cosmetic products, but individual responses may vary. In some cases, it can cause irritation to the skin, eyes, and respiratory tract . Studies have shown that this compound does not exhibit genotoxic, carcinogenic, or developmental toxicant properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with biomolecules through hydrotropic solubilization. This process involves the compound’s hydrophilic and hydrophobic parts, which increase the solubility of hydrophobic substances in water . This compound does not self-aggregate spontaneously but can form aggregates in the presence of solubilizates . This interaction enhances the solubility and stability of various compounds in aqueous solutions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade when exposed to strong oxidants or high temperatures . Long-term exposure to this compound has not shown significant adverse effects on cellular function in in vitro or in vivo studies . It is essential to monitor its stability and degradation to ensure consistent results in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can cause irritation to the skin, eyes, and respiratory tract . It is crucial to determine the appropriate dosage to avoid toxic or adverse effects in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways that increase the solubility of hydrophobic compounds in water. It interacts with enzymes and cofactors that facilitate the breakdown and removal of these compounds from the body . The compound’s hydrotropic properties play a crucial role in enhancing the solubility and bioavailability of various substances in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . This compound’s hydrophilic and hydrophobic parts facilitate its movement across cell membranes and its distribution within the aqueous environment of cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrotropic properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to increase the solubility of hydrophobic substances enhances its activity and function within various subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce this compound .

Industrial Production Methods: In industrial settings, the sulfonation reaction is carried out in a continuous reactor to ensure efficient and consistent production. The reaction conditions typically involve a temperature range of 30-60°C and a molar ratio of xylene to sulfur trioxide of 1:1 .

Chemical Reactions Analysis

Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles, such as hydroxide ions, to form different substituted products.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds .

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium p-toluenesulfonate
  • Sodium dodecylbenzenesulfonate
  • Toluene-4-sulfonic acid sodium salt

Comparison: Sodium xylenesulfonate is unique among these compounds due to its specific structure, which includes two methyl groups attached to the benzene ring. This structural feature enhances its hydrotropic properties, making it more effective in increasing the solubility of hydrophobic compounds compared to other sulfonates .

Properties

IUPAC Name

sodium;3,4-dimethylbenzenesulfonate
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InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
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InChI Key

QUCDWLYKDRVKMI-UHFFFAOYSA-M
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Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+]
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Molecular Formula

C8H9NaO3S
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DSSTOX Substance ID

DTXSID70274034
Record name 3,4-Xylenesulfonic acid, sodium salt
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Molecular Weight

208.21 g/mol
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Physical Description

Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER.
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Boiling Point

315 °F at 760 mmHg (NTP, 1992), 157 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40
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Density

1.23 (NTP, 1992) - Denser than water; will sink
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Vapor Density

6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45
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CAS No.

1300-72-7; 29734-26-7, 827-93-0, 1300-72-7
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Record name 3,4-Xylenesulfonic acid, sodium salt
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Melting Point

81 °F (NTP, 1992), 27 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium xylenesulfonate
Reactant of Route 2
Sodium xylenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium xylenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium xylenesulfonate
Reactant of Route 5
Sodium xylenesulfonate
Reactant of Route 6
Sodium xylenesulfonate

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